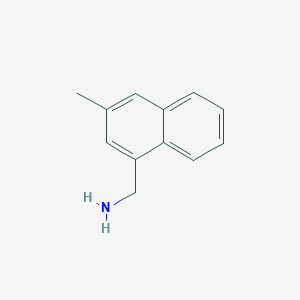

1-(Aminomethyl)-3-methylnaphthalene

Description

Significance of Aminomethylated Naphthalene (B1677914) Derivatives in Organic Chemistry

Aminomethylated naphthalene derivatives are versatile intermediates and core structures in modern organic chemistry. Their significance stems from their utility as building blocks for more complex molecules, particularly in the synthesis of pharmaceuticals and functional materials. nih.govresearchgate.net The presence of the primary amino group allows for straightforward derivatization through reactions like amidation, alkylation, and the formation of Schiff bases, enabling the construction of large molecular libraries for screening and development.

A variety of naphthalene derivatives have been synthesized and shown to possess significant antimicrobial and antifungal activities. ijpsjournal.comjmchemsci.com For instance, novel hybrids combining naphthalene and chimonanthine (B1196302) scaffolds have been synthesized and evaluated for their activity against various bacteria and fungi, with some compounds showing potent effects. nih.gov The naphthalene moiety is a key feature in several marketed drugs, highlighting the scaffold's importance in therapeutic development. ijpsjournal.comnih.gov

In addition to medicinal applications, these derivatives are used as reagents in analytical chemistry and as precursors for dyes and fluorescent probes. The naphthalene ring system provides the necessary chromophore for photophysical properties, which can be fine-tuned by the introduction of substituents like the aminomethyl group.

| Naphthalene Derivative Class | Specific Example(s) | Documented Research Application/Significance | Reference(s) |

|---|---|---|---|

| Aminonaphthols | [(Disubstituted amino)(2-phenyl-1H-indol-3-yl)methyl]naphthalene-ols | Serve as scaffolds for compounds with potential antioxidant, antimicrobial, and antitubercular activities. | nih.gov |

| Naphthalene-based Hybrids | Naphthalene-chimonanthine hybrids | Investigated for potent and broad-spectrum antibacterial and antifungal activity. | nih.gov |

| Naphthalene-based Molecular Tongs | Derivatives with polar groups on the naphthalene scaffold | Synthesized to study the inhibition of HIV-1 protease dimerization, a key therapeutic target. | researchgate.net |

| General Substituted Naphthalenes | Various polysubstituted naphthalenes | Act as crucial building blocks for pharmaceuticals, agrochemicals, and materials with specific optical/electronic properties. | nih.gov |

Foundational Principles of Functionalized Polycyclic Aromatic Hydrocarbons in Contemporary Research

Polycyclic Aromatic Hydrocarbons (PAHs) are organic compounds composed of two or more fused aromatic rings. wikipedia.orgresearchgate.net This structural class, which includes naphthalene, is a cornerstone of materials science due to its unique electronic and photophysical properties. nih.gov However, pristine PAHs are often limited by poor solubility and a tendency to aggregate, which can hinder their processing and application. nih.gov

Contemporary research focuses heavily on the functionalization of PAHs—the strategic attachment of other chemical groups to the aromatic core. This process is crucial for several reasons:

Solubility Enhancement: Attaching functional groups, such as sulfonium (B1226848) or polar side chains, can disrupt the planar stacking of PAH molecules, increasing their solubility in common organic solvents or even water. nih.gov

Tuning of Properties: Functionalization allows for the fine-tuning of the electronic and optical properties of the PAH. For example, adding electron-donating or electron-withdrawing groups can alter the molecule's absorption and fluorescence spectra, making them suitable for applications in organic light-emitting diodes (OLEDs) or as sensors. acs.org

Directed Assembly: Functional groups can direct the self-assembly of PAHs into well-defined nanostructures, a key principle in building molecular-scale electronic components.

Bioconjugation: Introducing specific functional groups enables the linking of PAHs to biological molecules, creating probes for bio-imaging and diagnostics. nih.gov

The development of novel synthetic methods, such as metal-catalyzed cross-coupling reactions and C-H functionalization, has provided chemists with precise control over where and how functional groups are attached to the PAH scaffold. researchgate.netresearchgate.net This has opened the door to creating highly tailored molecules for advanced applications, from organic semiconductors to mitochondria-selective bio-imaging agents. nih.gov

| Functionalization Strategy | Purpose / Effect | Example Application | Reference(s) |

|---|---|---|---|

| Sulfoniumization | Increases solubility in organic and aqueous media; enables post-functionalization. | Mitochondria-selective bio-imaging, synthesis of larger PAHs. | nih.gov |

| Helicene Fusion | Induces chirality and enhances chiroptical properties (e.g., quantum yield). | Development of circularly polarized materials. | acs.org |

| Metal-Catalyzed Cross-Coupling (e.g., Sonogashira, Buchwald–Hartwig) | Allows for the precise introduction of polar groups and C-C or C-heteroatom bonds. | Synthesis of molecular tongs with increased water solubility for biological assays. | researchgate.net |

| Cycloaddition / Benzannulation | Constructs highly substituted or fused aromatic rings from simpler precursors. | Accessing novel naphthalene substitution patterns from commercially available benzaldehydes. | researchgate.netnih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13N |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

(3-methylnaphthalen-1-yl)methanamine |

InChI |

InChI=1S/C12H13N/c1-9-6-10-4-2-3-5-12(10)11(7-9)8-13/h2-7H,8,13H2,1H3 |

InChI Key |

AMBXKWBHIFZZRB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1)CN |

Origin of Product |

United States |

Synthetic Methodologies for 1 Aminomethyl 3 Methylnaphthalene and Analogous Structures

Direct Functionalization Strategies for Naphthalene (B1677914) Ring Systems

Direct functionalization offers an atom-economical approach to modify the naphthalene skeleton without the need for pre-functionalized starting materials. These methods focus on the direct introduction of desired groups onto the aromatic core.

Introduction of Aminomethyl Moiety onto Methylnaphthalene Core

The direct introduction of an aminomethyl group onto a methylnaphthalene core can be challenging. A common and practical approach involves a two-step sequence starting with the formylation of the naphthalene ring, followed by reductive amination. For instance, the synthesis of bis-aminomethylnaphthalenes has been successfully achieved using reductive amination as a key step, demonstrating the viability of this strategy for creating aminomethylated naphthalene structures. nih.gov Another potential, albeit less direct, pathway involves the chloromethylation of the methylnaphthalene followed by substitution with an amine.

A more direct conceptual approach would be the aminomethylation of phenols and salicylaldehydes, a method that has been developed for synthesizing nonsymmetric dinucleating ligands and could be adapted for naphtholic substrates. acs.org

Mechanistic Considerations in Direct Amination of Naphthalene Derivatives

Direct amination involves the introduction of an amino group (–NH2) directly onto the aromatic ring. Research into this area has provided significant mechanistic insights. A one-step catalytic amination of naphthalene to produce naphthylamine has been achieved with high yield using vanadium catalysts under mild conditions. researchgate.netrsc.org

Mechanistic studies, including in-situ DRIFTS and real-time IR, suggest that the reaction proceeds through the activation of naphthalene on the catalyst surface. researchgate.netrsc.org The Brønsted acid sites and specific vanadium-oxygen bonds (V-O-V and V=O) on the V₂O₅/HZSM-5 catalyst are identified as the active sites. researchgate.netrsc.org These sites facilitate the formation of the protonated amino radical (•NH₃⁺), which acts as the active aminating reagent. researchgate.net This radical intermediate then attacks the naphthalene ring, followed by oxidative aromatization to yield the naphthylamine product. researchgate.net This direct catalytic route is considered superior to traditional methods that involve nitration and subsequent reduction. researchgate.netrsc.org

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all reactants. nih.govfrontiersin.org This strategy is valued for its operational simplicity, reduction of waste, and ability to rapidly generate molecular complexity.

Mannich-Type Reactions for Aminomethylnaphthalene Derivatives

The Mannich reaction is a classic three-component condensation of an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine, which yields an aminomethylated product known as a Mannich base. organic-chemistry.orgthermofisher.comresearchgate.net This reaction is fundamental in the synthesis of numerous pharmaceuticals and natural products. researchgate.netnih.gov

The mechanism begins with the formation of an electrophilic iminium ion from the amine and aldehyde. wikipedia.org A compound with a CH-acidic proton, such as a ketone, can then tautomerize to its enol form and attack the iminium ion. wikipedia.org In the context of naphthalene derivatives, electron-rich naphthols are excellent substrates for Mannich reactions. For example, 2-naphthol (B1666908) can react with aldehydes and amines in a one-pot synthesis to produce 1-aminoalkyl-2-naphthols. ijcmas.com

| Naphthol Substrate | Aldehyde | Amine | Product Type | Yield |

|---|---|---|---|---|

| 2-Naphthol | p-Chlorobenzaldehyde | p-Hydroxyaniline | 1-((4-hydroxyphenyl)amino(4-chlorophenyl)methyl)naphthalen-2-ol | 95% |

| 2-Naphthol | Benzaldehyde | Aniline | 1-(phenyl(phenylamino)methyl)naphthalen-2-ol | 92% |

| 2-Naphthol | p-Nitrobenzaldehyde | p-Toluidine | 1-((4-nitrophenyl)(p-tolylamino)methyl)naphthalen-2-ol | 94% |

Condensation and Cyclization Methodologies Incorporating Amine and Naphthalene Units

Various condensation and cyclization strategies have been developed to construct complex naphthalene derivatives. A notable example is the tandem reaction of 2-alkynylbenzonitriles with a Reformatsky reagent, which provides an efficient route to 1-aminonaphthalene-2-carboxylates. rsc.org When 2-(3-hydroxyprop-1-ynyl)benzonitriles are used as substrates, a more complex cascade reaction occurs, yielding 9-aminonaphtho[2,3-c]furan-1(3H)-ones in good yields. rsc.org

Another important method is the Bucherer reaction, which converts naphthols to naphthylamines in the presence of an aqueous sulfite (B76179) or bisulfite and ammonia (B1221849) or a primary amine. researchgate.net This reaction has been successfully adapted using microwave irradiation to significantly reduce reaction times. researchgate.net More recently, a simple, additive-free method for synthesizing 1-amino-3-aryl naphthalenes has been reported, involving the reaction of a diyne with bis(trifluoromethanesulfonyl)imide followed by an acid-catalyzed cyclization. chemrxiv.org

Catalytic Transformations in Aminomethylnaphthalene Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to products with high selectivity and efficiency under mild conditions.

Direct amination of the naphthalene ring is effectively catalyzed by transition metal oxides. As detailed previously (Section 2.1.2), a V₂O₅/HZSM-5 catalyst has demonstrated exceptional yield (70%) for the conversion of naphthalene to naphthylamine. researchgate.netrsc.org The catalytic cycle involves the activation of naphthalene and the formation of an active aminating species on the catalyst's surface. researchgate.net Mixed oxides containing V(V) and Mo(VI) are also active catalysts for this transformation. researchgate.net

For Mannich-type reactions, a variety of catalysts can be employed to enhance efficiency and control selectivity. These include simple transition metal salts, silver catalysts for asymmetric reactions, and bifunctional organocatalysts. organic-chemistry.org

Advanced catalytic methods for C-H functionalization are also emerging. Ruthenium-catalyzed reactions, for instance, can achieve remote C5-selective functionalization of the naphthalene ring, overriding traditional selectivity patterns. acs.org Furthermore, biocatalysis offers a green and highly selective alternative. Engineered enzymes have been used for the enantioselective synthesis of chiral α-trifluoromethyl amines through N–H carbene insertion reactions, a strategy that could potentially be adapted for naphthalene-based substrates. nih.gov

| Reaction Type | Catalyst System | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| Direct Amination | V₂O₅/HZSM-5 | Naphthalene | Naphthylamine | researchgate.netrsc.org |

| Mannich Reaction | Transition Metal Salts (e.g., Cu(OTf)₂) | Aldehydes, Ketones, Carbamates | N-Protected β-Aryl-β-Amino Ketones | organic-chemistry.org |

| Asymmetric Mannich Reaction | Ag-Catalyst / Organocatalyst | Enol Ethers / Ketones | Chiral β-Amino Esters/Ketones | organic-chemistry.org |

| Remote C-H Functionalization | Ruthenium Catalyst | Phosphine-substituted Naphthalene | C5-functionalized Naphthalene | acs.org |

| N-H Carbene Insertion | Engineered Cytochrome c | Aryl Amine | Chiral α-Trifluoromethyl Amines | nih.gov |

Palladium-Catalyzed Reaction Pathways

Palladium catalysis is a cornerstone in the formation of carbon-nitrogen and carbon-carbon bonds, offering mild and efficient routes to aminonaphthalene structures. A significant development is the palladium-catalyzed amination of chloromethylnaphthalene derivatives. nih.gov These reactions proceed smoothly under mild conditions, utilizing various amines to produce the corresponding naphthylamines in satisfactory to good yields. nih.gov The catalyst system often involves a palladium source, such as Pd(PPh₃)₄, and a base. nih.govnih.gov

Another powerful palladium-catalyzed method is aminocarbonylation. For instance, the aminocarbonylation of 1,8-diiodo-naphthalene with various primary and secondary amines in the presence of in situ-formed palladium(0) complexes provides a facile route to 1,8-naphthalimides. researchgate.net While not directly yielding aminomethylnaphthalenes, this demonstrates the utility of palladium in functionalizing a naphthalene core with nitrogen-containing groups. Furthermore, domino reactions, such as the aminocarbonylation of alkynols, showcase palladium's ability to orchestrate complex transformations leading to nitrogen-containing heterocycles. nih.gov

| Starting Material | Reagent | Catalyst System | Product Type | Source |

|---|---|---|---|---|

| Chloromethylnaphthalene derivatives | Various amines | Pd(PPh₃)₄ | Naphthylamines | nih.gov |

| 2,6-Dibromonaphthalene | trans-BETA-styrene boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2,6-di((E)-styryl)naphthalene | nih.gov |

| 1,8-Diiodo-naphthalene | Primary/Secondary Amines, CO | In situ Pd(0) complexes | 1,8-Naphthalimides | researchgate.net |

| Propargylic alcohols | N-nucleophiles, CO | Pd salt with ligand L11 | Itaconimides | nih.gov |

Copper-Catalyzed Cyclization Mechanisms

Copper catalysts offer a complementary and often more economical approach for synthesizing naphthalene rings. A notable method is the copper(I) cyanide (CuCN)-mediated one-pot cascade cyclization of 4-(2-bromophenyl)-2-butenoates. acs.org This process efficiently yields substituted naphthalene amino esters through a sequence of olefin isomerization, intramolecular C–C bond cyclization, and aromatization, all occurring in a single step. acs.org

Copper is also employed in nitrene transfer/cyclization cascades. An efficient copper-catalyzed reaction of tryptophols and tryptamines with aryl azides as the nitrogen source has been developed to produce 3a-nitrogenous indole (B1671886) alkaloids in high yields. rsc.org While focused on indole structures, the fundamental mechanism of copper-catalyzed nitrene transfer and subsequent cyclization is applicable to the synthesis of other nitrogen-containing polycyclic compounds. Additionally, copper iodide (CuI) is frequently used as a co-catalyst with palladium in Sonogashira couplings to build complex naphthalene derivatives by forming carbon-carbon triple bonds. nih.gov

A proposed mechanism for the CuCN-mediated cascade cyclization involves several key steps:

Isomerization of the olefinic bond in the starting butenoate.

Intramolecular cyclization via C-C bond formation.

Aromatization to form the stable naphthalene ring system. acs.org

Applications of Zeolite Catalysis in Alkylnaphthalene Isomerization

Zeolite catalysts are crucial in industrial-scale hydrocarbon transformations, particularly in the regioselective alkylation and isomerization of naphthalenes. The isomerization of 1-methylnaphthalene (B46632) to 2-methylnaphthalene (B46627) is a critical step in producing 2,6-dimethylnaphthalene, a monomer for high-performance polymers like polyethylene (B3416737) naphthalate (PEN). rsc.orgrsc.org Beta zeolites have been systematically investigated for this purpose, with reaction conditions optimized to enhance catalytic performance. rsc.orgrsc.org

Studies have shown that zeolites with 12-membered ring channels, such as MWW, BEA, and FAU, exhibit better catalytic activity for 1-MN isomerization compared to those with smaller 10-membered rings. rsc.org The selectivity of these reactions is a key focus; for example, dealuminated H-Mordenite (HM) zeolite has been used for the tert-butylation of naphthalene, achieving a 60% yield of the desired 2,6-di-tert-butylnaphthalene (B165587) with high selectivity. nih.gov The catalyst's reusability, a significant advantage of zeolites, is often restored by calcination to burn off coke deposits. rsc.orgnih.gov

| Reaction | Zeolite Catalyst | Key Finding | Source |

|---|---|---|---|

| Isomerization of 1-methylnaphthalene | Beta zeolite | Liquid phase operation prolongs catalyst lifetime compared to vapor phase. rsc.org | rsc.org |

| tert-Butylation of naphthalene | Dealuminated H-Mordenite (HM) | Optimized to give a 60% yield of 2,6-di-tert-butylnaphthalene with a 2,6/2,7 ratio over 50. nih.gov | nih.gov |

| Isomerization of 1-methylnaphthalene | MWW, BEA, FAU zeolites | Zeolites with 12-membered ring channels show superior catalytic activity. rsc.org | rsc.org |

Nanocatalyst-Mediated Synthetic Routes

Nanocatalysts provide high surface area and unique reactivity for synthetic transformations. In the context of naphthalene derivatives, hyper-crosslinked aromatic polymers (HAPs) derived from naphthalene have been used as supports for palladium nanoparticles. nih.gov These naphthalene-based polymers are synthesized via a one-stage Friedel–Crafts crosslinking reaction and can be functionalized with groups like -OH or -SO₃H to influence porosity and the distribution of the catalytically active palladium phase. nih.gov The resulting Pd(0) nanoparticles supported on these polymers have been successfully tested as catalysts in Suzuki cross-coupling reactions under mild conditions, demonstrating an effective way to build substituted biaryl systems on a naphthalene framework. nih.gov

Organocatalytic Systems for Naphthalene Derivative Synthesis

Organocatalysis avoids the use of potentially toxic and expensive metals, offering a "greener" synthetic alternative. A notable example is the use of "Grindstone Chemistry," a solvent-free mechanochemical approach. ijcmas.com The one-pot, three-component synthesis of 1-aminoalkyl-2-naphthols has been achieved by grinding 2-naphthol, an aldehyde, and an amine with a catalytic amount of an inexpensive organocatalyst like methane (B114726) sulphonic acid. ijcmas.com This energy-efficient method provides good yields in short reaction times with operational simplicity. ijcmas.com

Enzymes represent another frontier of organocatalysis. Biocatalytic strategies, such as the peroxygenase-catalyzed epoxidation of naphthalene, can create reactive intermediates that are trapped with nucleophiles. acs.org This approach allows for the synthesis of chiral trans-disubstituted cyclohexadiene derivatives, demonstrating a stereoselective pathway to functionalized naphthalene precursors. acs.org

Chiral Synthesis and Stereoselective Approaches to Aminomethylnaphthalenes

The synthesis of enantiomerically pure chiral amines is of paramount importance in medicinal chemistry. nih.gov For aminomethylnaphthalenes, achieving stereocontrol is crucial for biological activity. Asymmetric hydrogenation is a premier method for establishing chirality in amines. nih.gov This typically involves the hydrogenation of a prochiral precursor, such as an enamine or a C=C bond adjacent to a nitrile group, using a transition metal complex with a chiral ligand. nih.gov For example, the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium Me-DuPHOS catalyst affords the corresponding (S)-nitrile in very high enantiomeric excess, which can then be reduced to the chiral amine. nih.gov This strategy is directly applicable to the synthesis of chiral aminomethylnaphthalene precursors.

Other stereoselective methods include:

Enzymatic Reactions : As demonstrated by the peroxygenase-catalyzed transformation of naphthalene, enzymes can provide access to chiral intermediates for further elaboration. acs.org

Chiral NHC-Metal Catalysis : Rhodium complexes bearing chiral N-heterocyclic carbene (NHC) ligands have been developed for asymmetric ring-opening reactions of bicyclic substrates, yielding products with high enantioselectivity. acs.org This highlights the potential of modern catalyst design in creating stereoselective routes to complex molecules.

Precursor Synthesis and Building Block Strategies for 1-(Aminomethyl)-3-methylnaphthalene

The synthesis of this compound relies on the availability of suitable precursors and building blocks. A common strategy involves the preparation of a functionalized naphthalene core onto which the aminomethyl group is installed.

Key precursor strategies include:

From Naphthalene Carboxamides or Chlorides : A direct route involves the reduction of N-methylnaphthalene-1-carboxamide or the reaction of 1-chloromethylnaphthalene with an appropriate amine, such as monomethylamine, to yield N-methyl-1-naphthalenemethylamine. chemicalbook.comchemicalbook.com

From Isoquinolines : A novel skeletal editing strategy allows for the synthesis of substituted naphthalenes from isoquinolines. nih.govnih.gov This method uses a phosphonium (B103445) ylide as a carbon source to transmute the nitrogen atom of the isoquinoline (B145761) into a CH group, proceeding through a ring-opening, 6π-electrocyclization, and elimination sequence. nih.gov This provides a unique entry to substituted naphthalenes that can be further functionalized.

From Substituted Phenyls : More fundamental approaches build the naphthalene ring from non-naphthalene precursors. For example, the preparation of 3,5-dimethoxyphenylnitromethane and its subsequent reaction with methyl acrylate, followed by a Nef reaction and reduction, leads to precursors of 6,8-dimethoxy-1-naphthol and its 3-methyl derivative. rsc.org

From Naphthalene-1,4-diones : Functionalized naphthalene-1,4-diones can serve as versatile starting materials. They can be synthesized and subsequently reacted with various amines via nucleophilic substitution to introduce nitrogen-containing side chains. nih.gov

Spectroscopic Data for this compound Not Found in Publicly Available Scientific Literature

Despite a comprehensive search of publicly available scientific databases and literature, no specific experimental or theoretical spectroscopic data for the chemical compound This compound could be located. The search included queries for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), and Mass Spectrometry (MS) data.

The performed searches consistently yielded information on structurally related but distinct compounds, including:

1-(Aminomethyl)naphthalene: Spectroscopic data for this isomer, which lacks the methyl group at the 3-position, is readily available.

1-Methylnaphthalene: Data for this precursor, which does not have the aminomethyl group, is also widely published.

N-methyl-1-naphthalenemethanamine: Information was found for this compound, which features a methyl group on the nitrogen atom of the aminomethyl group, rather than on the naphthalene ring.

The absence of published data for this compound prevents the creation of an article detailing its advanced spectroscopic characterization and structural elucidation as per the requested outline. Synthesis and characterization of novel compounds are often reported in peer-reviewed scientific journals. The lack of such a report for this specific molecule suggests it may not have been synthesized or that its characterization data has not been made publicly available.

Therefore, the detailed analysis of its proton and carbon NMR spectra, vibrational modes via IR and Raman spectroscopy, and its mass spectrometric fragmentation pattern cannot be provided at this time.

Advanced Spectroscopic Characterization and Structural Elucidation of Aminomethylnaphthalenes

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For 1-(Aminomethyl)-3-methylnaphthalene, with a chemical formula of C₁₂H₁₃N, the theoretical exact mass can be calculated.

An HRMS analysis would be expected to produce a molecular ion peak [M+H]⁺ corresponding to this calculated mass, typically within a very narrow error margin (e.g., ±5 ppm). This high level of precision allows for the unambiguous determination of the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass. Modern techniques like high-resolution quadrupole orbitrap mass spectrometry offer the sensitivity and accuracy required for such determinations. nih.gov

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₂H₁₃N |

| Theoretical Monoisotopic Mass | 171.10480 u |

| Theoretical [M+H]⁺ Mass | 172.11207 u |

This table presents the calculated theoretical mass values for the specified compound.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to energy (e.g., through electron ionization), it breaks apart into smaller, charged fragments in a predictable manner.

The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. For this molecule, key fragmentation pathways include:

Alpha-Cleavage: This is a dominant fragmentation pathway for aliphatic amines. libretexts.orglibretexts.org It involves the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would involve the loss of the 3-methylnaphthalenyl radical to form a resonance-stabilized iminium ion (CH₂=NH₂⁺) with a mass-to-charge ratio (m/z) of 30.

Benzylic Cleavage: The bond between the methylene (B1212753) group (-CH₂-) and the naphthalene (B1677914) ring is a benzylic position. Cleavage at this bond is highly favorable due to the formation of a stable tropylium-like cation or a naphthalenylmethyl cation. This would result in a fragment with an m/z of 155, corresponding to the [C₁₂H₁₁]⁺ ion, and the loss of a neutral aminomethyl radical.

Naphthalene Ring Fragmentation: Aromatic systems like naphthalene are relatively stable, leading to a strong molecular ion peak. libretexts.org However, at higher energies, the ring system itself can fragment, often through the loss of small neutral molecules like acetylene (B1199291) (C₂H₂).

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 171 | [C₁₂H₁₃N]⁺ | Molecular Ion (M⁺) |

| 155 | [C₁₂H₁₁]⁺ | Loss of •NHCH₂ |

| 142 | [C₁₁H₁₀]⁺ | Loss of •CH₂NH₂ |

| 30 | [CH₄N]⁺ | Alpha-cleavage, formation of [CH₂NH₂]⁺ |

This table outlines the expected major fragments based on established fragmentation principles for amines and aromatic compounds. libretexts.orglibretexts.orgmiamioh.eduyoutube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. khanacademy.org These electronic transitions provide information about the conjugated systems within the molecule. wikipedia.org

The naphthalene ring system is the primary chromophore in this compound. Naphthalene itself exhibits characteristic π → π* transitions. wikipedia.org For instance, benzene, a simpler aromatic system, shows three such transitions, and similar patterns are observed for naphthalene, typically at higher wavelengths. wikipedia.org The presence of substituents (auxochromes) like the methyl (-CH₃) and aminomethyl (-CH₂NH₂) groups can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity. These shifts can be either bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths). libretexts.org Studies on similar naphthalene derivatives have documented their UV-Vis absorption properties. For example, 1-methylnaphthalene (B46632) shows distinct absorption bands. nist.gov The introduction of an amino group would further influence these electronic transitions.

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax Range (nm) | Chromophore |

| π → π | 220-250 | Naphthalene Ring |

| π → π (B-band) | 260-300 | Naphthalene Ring |

| n → π* | >300 | Naphthalene Ring with N-substituent |

This table provides a qualitative prediction of the electronic transitions based on the known spectra of naphthalene and related substituted aromatic compounds. wikipedia.orglibretexts.orgnist.gov

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula. For a pure sample of this compound (C₁₂H₁₃N), the experimental values should closely match the theoretical composition, typically within a ±0.4% tolerance, thereby verifying its stoichiometry.

Table 4: Elemental Composition of this compound

| Element | Symbol | Atomic Mass (u) | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 144.132 | 84.16 |

| Hydrogen | H | 1.008 | 13.104 | 7.66 |

| Nitrogen | N | 14.007 | 14.007 | 8.18 |

| Total | C₁₂H₁₃N | 171.243 | 100.00 |

This table shows the calculated theoretical elemental composition for the compound.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be crystallized, this technique can reveal detailed information about its molecular architecture, including bond lengths, bond angles, and torsional angles.

In a hypothetical crystal structure of this compound, one would expect to observe:

Planarity: The naphthalene ring system would be largely planar.

π–π Stacking: The planar aromatic naphthalene rings could engage in π–π stacking interactions, another significant force in organizing the molecules in the solid state. researchgate.net

Table 5: Anticipated Structural Parameters from X-ray Crystallography

| Structural Feature | Expected Observation | Basis of Prediction |

| Naphthalene Ring | Largely planar aromatic system | Inherent nature of aromatic rings |

| C-N Bond Length | ~1.47 Å | Typical single bond length |

| Intermolecular Interactions | Hydrogen bonds (N-H···N), π–π stacking | Presence of amine and aromatic systems researchgate.netmdpi.com |

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this type mdpi.comresearchgate.net |

This table summarizes the expected solid-state structural features based on crystallographic studies of analogous naphthalene-containing molecules. researchgate.neticm.edu.plresearchgate.netmdpi.comresearchgate.net

Computational and Theoretical Investigations of 1 Aminomethyl 3 Methylnaphthalene Systems

Quantum Chemical Calculation Methodologies

A variety of established quantum chemical methods are utilized to build a comprehensive computational profile of 1-(Aminomethyl)-3-methylnaphthalene. These methodologies, grounded in the principles of quantum mechanics, allow for the detailed investigation of its molecular structure and electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for its balance of accuracy and computational efficiency. For organic molecules such as this compound, the B3LYP hybrid functional combined with a Pople-style basis set like 6-311++G(d,p) is a standard and reliable choice for geometry optimization and electronic structure calculations. scienceopen.com This process mathematically determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface.

The geometry optimization reveals key structural parameters. The naphthalene (B1677914) core is expected to be largely planar, with bond lengths and angles characteristic of aromatic systems. The introduction of the aminomethyl and methyl groups causes slight distortions in the planarity and bond angles of the naphthalene ring. The electronic structure analysis, derived from the optimized geometry, provides a map of the electron distribution throughout the molecule, which is fundamental to understanding its chemical behavior.

Table 1: Representative Optimized Geometrical Parameters (Predicted)

| Parameter | Predicted Value | Description |

| C-C (ring) | ~1.37 - 1.43 Å | Bond lengths within the aromatic naphthalene core. |

| C-C (methyl) | ~1.51 Å | Bond length between the ring and the methyl group. |

| C-N (amino) | ~1.47 Å | Bond length between the ring and the aminomethyl group. |

| N-H | ~1.02 Å | Bond lengths within the amino group. |

| C-C-C (ring) | ~118° - 122° | Bond angles within the naphthalene core. |

Note: These are typical values expected for such a structure based on DFT calculations of related molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is crucial for describing the electronic reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. For this compound, the HOMO is anticipated to be primarily localized on the electron-rich naphthalene ring and the nitrogen atom of the amino group. The LUMO is also expected to be distributed across the π-system of the naphthalene ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov For substituted naphthalenes, this gap is typically reduced compared to the parent molecule, naphthalene, due to the influence of the functional groups. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energetics

| Parameter | Predicted Energy (eV) | Role in Reactivity |

| EHOMO | ~ -5.4 eV | Energy of the highest occupied molecular orbital (electron-donating capability). |

| ELUMO | ~ -0.3 eV | Energy of the lowest unoccupied molecular orbital (electron-accepting capability). |

| Energy Gap (ΔE) | ~ 5.1 eV | Indicator of chemical stability and reactivity. |

Note: These values are estimations based on data for similarly substituted naphthalene systems. researchgate.netscispace.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and orbital interactions within a molecule. It translates the complex, delocalized molecular orbitals into localized Lewis-type structures (bonds and lone pairs), making the underlying electronic interactions easier to interpret. A key aspect of NBO analysis is the examination of delocalization effects, quantified by second-order perturbation theory. uni-muenchen.denumberanalytics.com

For this compound, a significant interaction is expected between the lone pair orbital of the nitrogen atom (a donor NBO) and the antibonding π* orbitals of the adjacent carbon atoms in the naphthalene ring (acceptor NBOs). This interaction, denoted as n → π*, represents a stabilizing delocalization of electron density and is indicative of intramolecular charge transfer. The energy associated with this interaction quantifies the strength of the electronic communication between the aminomethyl group and the naphthalene system.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It illustrates the charge distribution on the molecular surface, with different colors representing different potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, while blue signifies regions of electron deficiency and positive potential. nih.gov

In the MEP map of this compound, the most negative potential (red) is expected to be concentrated around the electronegative nitrogen atom of the aminomethyl group, identifying it as the primary site for electrophilic attack. Conversely, the hydrogen atoms of the amino group would exhibit a strong positive potential (blue), making them susceptible to interaction with nucleophiles. The π-cloud of the naphthalene ring would show a moderately negative potential above and below its plane.

Investigations into Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, particularly those with electron-donating and electron-accepting groups connected by a π-conjugated system, often exhibit non-linear optical (NLO) properties. The first-order hyperpolarizability (β) is the key metric for second-order NLO activity. Computational methods can reliably predict this property.

The structure of this compound, featuring an electron-donating aminomethyl group attached to the π-system of the naphthalene ring, suggests potential for NLO activity. The charge transfer from the donor (amino group) to the acceptor (naphthalene ring) can lead to a large hyperpolarizability value. Studies on similar donor-π-acceptor naphthalene derivatives have shown that they can possess significant NLO properties, often many times greater than that of standard reference materials like urea. scienceopen.comresearchgate.net

Table 3: Predicted Non-Linear Optical Properties

| Property | Predicted Value (esu) | Comparison |

| First Hyperpolarizability (β) | > 5 x 10-30 | Expected to be significantly larger than urea, a standard NLO reference material. |

Note: This is an estimated value based on computational studies of analogous naphthalene systems. researchgate.net

Dipole Moment and Mulliken Charge Distribution Analysis

Table 4: Representative Mulliken Charge Distribution (Predicted)

| Atom/Group | Predicted Mulliken Charge (a.u.) | Rationale |

| Nitrogen (amino group) | Negative (~ -0.8) | High electronegativity. |

| Hydrogens (amino group) | Positive (~ +0.4 each) | Attached to electronegative nitrogen. |

| Carbon (naphthalene ring) | Varied small negative/positive | Reflects the complex electron distribution in the π-system. |

Note: These are representative values based on the principles of charge distribution and calculations on similar molecules.

Molecular Dynamics Simulations and Conformational Studies

An MD simulation of this compound would typically involve defining a force field, which describes the potential energy of the system as a function of its atomic coordinates. The molecule would be placed in a simulation box, often with a solvent to mimic solution-phase behavior. The simulation would then solve Newton's equations of motion for each atom, allowing the molecule to move and change its conformation over a specified period.

The primary goal of such a simulation would be to explore the molecule's conformational space. The key dihedral angles to consider would be those around the C-C and C-N bonds of the aminomethyl group. By rotating around these bonds, the aminomethyl group can adopt various orientations relative to the naphthalene ring. The presence of the methyl group at the 3-position can introduce steric hindrance, which may favor certain conformations over others.

The results of an MD simulation can be analyzed to generate a Ramachandran-like plot for the key dihedral angles, showing the energetically favorable and unfavorable regions of conformational space. The simulation can also provide information on intramolecular hydrogen bonding, where the amine group might interact with the π-electron system of the naphthalene ring. The stability of different conformations can be assessed by calculating their potential energies.

Mechanistic Reaction Pathway Modeling

Elucidation of Reaction Intermediates and Transition States

Understanding the reaction mechanism for the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. Computational methods, particularly density functional theory (DFT), are well-suited for modeling reaction pathways and identifying key intermediates and transition states.

A plausible synthetic route to this compound is the reduction of 3-methylnaphthalene-1-carbonitrile. The reaction mechanism for this reduction can be computationally investigated to elucidate the structures and energies of the species involved. The reaction would likely proceed through a series of intermediates, including radical anions and imine-like species, depending on the reducing agent used.

For instance, if a metal hydride reducing agent is used, the reaction would involve the nucleophilic attack of a hydride ion on the carbon atom of the nitrile group. This would lead to the formation of an imine intermediate, which is then further reduced to the final amine product. DFT calculations can be used to model the geometries of the starting materials, the transition state for the hydride attack, the imine intermediate, and the final product. The energies of these species can be calculated to determine the reaction's thermodynamic and kinetic feasibility.

The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state can provide insights into the factors that control the reaction rate. For example, the orientation of the reactants in the transition state can reveal the importance of steric and electronic effects.

Chemical Kinetic Modeling of Aminomethylnaphthalene Reactions

Chemical kinetic modeling can provide a quantitative understanding of the rates of reactions involving aminomethylnaphthalenes. youtube.com While specific kinetic models for this compound are not available, models for related compounds, such as the combustion of 1-methylnaphthalene (B46632), can provide a framework for understanding the types of reactions and rate constants that would be relevant. nih.gov

A kinetic model for a reaction involving this compound would consist of a set of elementary reaction steps, each with its own rate constant. These rate constants are typically expressed in the Arrhenius form, which includes a pre-exponential factor, an activation energy, and a temperature dependence. The activation energies for the elementary steps can be estimated using computational methods like DFT.

The kinetic model can then be used to simulate the concentration of reactants, intermediates, and products as a function of time. This can be useful for predicting reaction outcomes under different conditions, such as temperature and reactant concentrations. For example, a kinetic model could be used to determine the optimal temperature for a particular reaction to maximize the yield of the desired product while minimizing the formation of byproducts.

Theoretical Studies in Coordination Chemistry

Computational Approaches to Metal-Ligand Interactions

This compound has the potential to act as a ligand in coordination complexes with metal ions. The aminomethyl group can donate its lone pair of electrons to a metal center, forming a coordinate covalent bond. The naphthalene ring can also participate in π-stacking interactions with other ligands or the metal center itself.

Computational methods can be used to study the interactions between this compound and various metal ions. DFT is a popular method for this purpose, as it can provide accurate descriptions of the electronic structure and bonding in metal complexes. cede.chnih.gov These calculations can predict the preferred coordination geometry of the complex, the strength of the metal-ligand bond, and the electronic properties of the complex. kaust.edu.sakaust.edu.sa

For example, a computational study could investigate the coordination of this compound to a series of transition metal ions, such as copper(II), nickel(II), and zinc(II). The calculations could predict the coordination numbers and geometries of the resulting complexes. The strength of the metal-ligand interaction could be quantified by calculating the binding energy of the ligand to the metal ion.

The electronic properties of the complexes, such as the distribution of electron density and the energies of the molecular orbitals, can also be investigated. This information can be used to understand the reactivity of the complexes and their potential applications in areas such as catalysis and materials science.

Prediction of Complexation Properties with Naphthalene-Based Receptors

The naphthalene moiety of this compound can participate in non-covalent interactions with other aromatic systems, such as those found in naphthalene-based receptors. These interactions, which are typically dominated by van der Waals forces and π-stacking, can lead to the formation of host-guest complexes.

Computational methods can be used to predict the complexation properties of this compound with various naphthalene-based receptors. Molecular docking simulations can be used to predict the preferred binding mode of the ligand within the receptor's binding site. These simulations can also provide an estimate of the binding affinity, which is a measure of the strength of the interaction between the ligand and the receptor.

More rigorous methods, such as free energy calculations, can also be used to predict binding affinities. These methods, which are more computationally expensive than molecular docking, can provide more accurate predictions of binding affinities by taking into account the effects of solvation and entropy.

The results of these computational studies can be used to design new naphthalene-based receptors with improved affinity and selectivity for this compound. This could have applications in areas such as chemical sensing and separation science.

Investigation of Reactivity and Mechanistic Pathways of 1 Aminomethyl 3 Methylnaphthalene

Hydrogen Abstraction and Substitution Reactions of the Naphthalene (B1677914) Core

There is no specific information available in the searched literature regarding hydrogen abstraction or substitution reactions directly on the naphthalene core of 1-(Aminomethyl)-3-methylnaphthalene.

Oxidation and Isomerization Processes

Detailed research findings on the oxidation and isomerization processes of this compound are not present in the available scientific literature.

Intramolecular Cyclization and Rearrangement Reactions

While intramolecular cyclization is a known reaction class in organic chemistry, no studies were found that specifically describe such reactions involving this compound.

Role as a Reactive Intermediate in Organic Synthesis

The role of this compound as a reactive intermediate in organic synthesis is not documented in the searched scientific papers.

Structure Activity Relationship Studies Within Aminomethylnaphthalene Derivatives

Impact of Naphthalene (B1677914) Ring Substitutions on Chemical Reactivity and Properties

The reactivity of the naphthalene ring is not uniform across all positions. The α-positions (1, 4, 5, and 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, and 7). This is attributed to the greater stability of the carbocation intermediate formed during electrophilic attack at an α-position, which can be stabilized by resonance structures that keep one of the rings fully aromatic.

The introduction of further substituents on the naphthalene ring of aminomethylnaphthalene derivatives can either enhance or diminish this inherent reactivity. Electron-donating groups (EDGs), such as hydroxyl (-OH) or methoxy (B1213986) (-OCH₃), when present on the ring, increase the electron density, making the ring more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the electron density, deactivating the ring towards electrophilic substitution.

The steric bulk of substituents also plays a crucial role. Large substituents, particularly at positions peri to each other (e.g., at the 4 and 5 or 1 and 8 positions), can cause significant distortion of the planar naphthalene ring. nih.gov This deviation from planarity can lead to a decrease in aromaticity and an increase in strain energy, which in turn can alter the chemical reactivity of the molecule. nih.gov For instance, studies on 1,8-disubstituted naphthalenes have shown that steric repulsion can activate the naphthalene framework towards reactions that would not typically occur. nih.gov

The following interactive data table summarizes the predicted effect of various substituents on the chemical reactivity of the naphthalene ring in a hypothetical series of 1-(aminomethyl)-3-methylnaphthalene derivatives.

| Substituent at C-4 | Electronic Effect | Predicted Impact on Electrophilic Aromatic Substitution Rate | Expected Directing Influence (relative to aminomethyl and methyl groups) |

|---|---|---|---|

| -H (Reference) | Neutral | Reference | - |

| -OH | Strongly Activating (EDG) | Increased | Ortho, Para-directing |

| -OCH₃ | Activating (EDG) | Increased | Ortho, Para-directing |

| -Cl | Deactivating (EWG) but Ortho, Para-directing | Decreased | Ortho, Para-directing |

| -NO₂ | Strongly Deactivating (EWG) | Significantly Decreased | Meta-directing |

| -CN | Deactivating (EWG) | Decreased | Meta-directing |

Influence of Aminomethyl Group Modifications on Molecular Behavior

N-Alkylation and N-Acylation:

Modification of the primary amine through N-alkylation (introduction of alkyl groups) or N-acylation (introduction of acyl groups) has profound effects. N-alkylation generally increases the steric bulk around the nitrogen atom and can slightly increase its basicity due to the electron-donating inductive effect of the alkyl groups. However, extensive alkylation can lead to steric hindrance, which may impede the nitrogen's ability to act as a nucleophile or participate in hydrogen bonding.

N-acylation, on the other hand, drastically reduces the basicity and nucleophilicity of the nitrogen atom. The lone pair of electrons on the nitrogen becomes delocalized into the adjacent carbonyl group through resonance, making them less available for protonation or nucleophilic attack.

The following table illustrates the expected changes in the chemical properties of the aminomethyl group upon modification.

| Modification of Aminomethyl Group | Expected Change in Basicity | Expected Change in Nucleophilicity | Hydrogen Bonding Capability |

|---|---|---|---|

| -NH₂ (Primary Amine) | Reference | Reference | Donor and Acceptor |

| -NHCH₃ (Secondary Amine) | Slightly Increased | Similar or Slightly Decreased (due to sterics) | Donor and Acceptor |

| -N(CH₃)₂ (Tertiary Amine) | Increased (in gas phase), Decreased (in solution due to solvation effects) | Decreased (due to sterics) | Acceptor only |

| -NHC(O)CH₃ (Amide) | Significantly Decreased | Significantly Decreased | Donor and Acceptor |

These modifications also impact the conformational flexibility of the side chain. The relatively free rotation around the C-C and C-N bonds in the aminomethyl group can be restricted by the introduction of bulky substituents or through the formation of intramolecular hydrogen bonds, which can lock the side chain into a specific conformation.

Rational Design of Analogues with Tailored Chemical Characteristics

The principles of structure-activity relationships provide a powerful toolkit for the rational design of analogues of this compound with specific, tailored chemical characteristics. By strategically modifying the structure, chemists can fine-tune properties such as reactivity, basicity, lipophilicity, and molecular shape.

For instance, if the goal is to design a more potent nucleophile, one might consider introducing an electron-donating group on the naphthalene ring to increase the electron density at the aminomethyl nitrogen, while avoiding bulky N-substituents that could sterically hinder its reactivity. Conversely, to create a less reactive analogue, one could introduce an electron-withdrawing group on the ring or acylate the amino group.

The design process often involves a multi-parameter optimization. For example, increasing the lipophilicity of the molecule, which can be achieved by adding alkyl or other nonpolar groups to the naphthalene ring, might be desirable for certain applications. However, this must be balanced against potential changes in reactivity and solubility.

Computational chemistry plays a vital role in the rational design process. Molecular modeling and quantum mechanical calculations can be used to predict how structural changes will affect electronic properties, molecular geometry, and reactivity, thereby guiding the synthetic efforts towards the most promising candidates. rjraap.com

The table below presents a hypothetical design strategy for tailoring the chemical characteristics of this compound analogues.

| Desired Chemical Characteristic | Design Strategy | Example Modification |

|---|---|---|

| Increased Nucleophilicity | Introduce an electron-donating group on the naphthalene ring. | Addition of a methoxy group at the 4-position. |

| Decreased Basicity | Acylate the aminomethyl group. | Conversion of the -CH₂NH₂ group to -CH₂NHC(O)CH₃. |

| Increased Lipophilicity | Introduce a nonpolar substituent on the naphthalene ring. | Addition of a tert-butyl group at the 6-position. |

| Conformational Restriction | Introduce a substituent that can form an intramolecular hydrogen bond with the aminomethyl group. | Addition of a hydroxyl group at the 8-position. |

Biological Research Perspectives on Aminomethylnaphthalene Scaffolds Excluding Clinical Application

Antimicrobial Activity Investigations (General Mechanisms)

Naphthalene (B1677914) derivatives, including those with aminomethyl substitutions, have been a subject of significant interest in the search for new antimicrobial agents. researchgate.netrasayanjournal.co.inijpsjournal.com The lipophilic nature of the naphthalene ring facilitates passage through microbial cell membranes, a critical first step for antimicrobial action. The aminomethyl group, being a charged moiety at physiological pH, can engage in electrostatic interactions with negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. nih.govnih.gov

Antifungal Activities and Proposed Mechanisms of Action

Derivatives of the aminomethylnaphthalene scaffold have shown notable antifungal activity. Research on related compounds, such as 1-amino-3,4-dialkylnaphthalene-2-carbonitriles, has indicated that the presence of a short alkyl group, like a methyl group at the 3-position, contributes to high fungistatic activity. nih.gov The proposed mechanisms of antifungal action for naphthalene-based compounds are often centered on the disruption of the fungal cell membrane's integrity and the inhibition of essential biosynthetic pathways. researchgate.net

One of the primary mechanisms involves the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. patsnap.com Allylamine (B125299) antifungals, which share structural similarities with aminomethylnaphthalene derivatives, are known to inhibit the enzyme squalene (B77637) epoxidase. derpharmachemica.comyoutube.com This enzyme catalyzes a key step in the ergosterol biosynthesis pathway. youtube.commicrobiologyinfo.com Its inhibition leads to a deficiency of ergosterol and an accumulation of toxic squalene within the cell, ultimately compromising membrane function and leading to cell death. youtube.commicrobiologyinfo.com The aminomethylnaphthalene structure is a key component of the antifungal drug terbinafine, which acts via this mechanism. chemicalbook.comchemicalbook.com

Another proposed mechanism is the direct interaction with the fungal cell membrane, leading to increased permeability and leakage of essential intracellular components. patsnap.com The amphipathic nature of aminomethylnaphthalenes, with their hydrophobic naphthalene core and hydrophilic aminomethyl group, allows them to insert into the lipid bilayer, disrupting its structure and function. patsnap.com

Table 1: Representative Antifungal Activity of Naphthalene Derivatives

| Compound/Derivative Class | Fungal Species | Activity (MIC/EC50) | Proposed Mechanism of Action | Reference |

| 1-Amino-3-methylnaphthalene-2-carbonitrile | Fusarium culmorum | EC50: 1.1 mg/L | Not specified, structure-activity relationship suggests importance of small alkyl groups. | nih.gov |

| N-(pyridinylmethyl)naphthalen-1-amines | Trichophyton rubrum | MIC: 6.25-32 µg/mL | Not specified, structural analogues of allylamine antifungals. | nih.gov |

| Terbinafine (contains N-methyl-1-naphthylmethylamine) | Candida albicans | Fungistatic | Inhibition of squalene epoxidase. | ijpsjournal.comchemicalbook.com |

| N-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-amine | Candida albicans | Moderate activity | Not specified, structural similarity to other antifungal azoles and allylamines. | derpharmachemica.com |

Antibacterial Activities and Underlying Biological Interactions

The aminomethylnaphthalene scaffold has also been investigated for its antibacterial properties. The general mechanism of action against bacteria often involves disruption of the cell envelope and interference with essential cellular processes. researchgate.netrasayanjournal.co.in The activity can vary between Gram-positive and Gram-negative bacteria due to the differences in their cell wall structures. nih.gov

For Gram-positive bacteria, the thick peptidoglycan layer is generally more permeable to small molecules. The cationic aminomethyl group can interact with the negatively charged teichoic acids, facilitating the compound's accumulation at the cell surface and subsequent entry. nih.gov In contrast, the outer membrane of Gram-negative bacteria, with its lipopolysaccharide layer, presents a more significant barrier. nih.gov

A primary mode of antibacterial action for cationic amphiphilic compounds is the disruption of the cytoplasmic membrane's integrity. nih.gov The hydrophobic naphthalene moiety can insert into the lipid bilayer, while the charged amino group interacts with the phospholipid head groups. This can lead to pore formation, depolarization of the membrane potential, and leakage of cellular contents, ultimately causing bacterial death. nih.gov

Some naphthalene derivatives have also been found to inhibit bacterial enzymes. For example, molecular docking studies have suggested that certain imino naphthyl derivatives can bind to bacterial proteins, potentially inhibiting their function. researchgate.net

Table 2: Representative Antibacterial Activity of Naphthalene Derivatives

| Compound/Derivative Class | Bacterial Species | Activity (MIC) | Proposed Biological Interaction | Reference |

| 2-hydroxy-1-naphthalene with 6,7-dihydro-13H-dibenzo[e,n] researchgate.netijpsjournal.comdioxonine-2,11-diamine | S. aureus, E. coli, P. aeruginosa | Potent activity | Not specified, broad-spectrum activity observed. | ijpsjournal.com |

| Naphthofuran derivatives | Gram-positive and Gram-negative bacteria | Significant activity | Not specified. | researchgate.net |

| Naphthalene-bis-QACs | S. aureus (MRSA), E. coli | Low µM range | Disruption of bacterial membrane. | mdpi.com |

| Pyrrolidine derivatives of nalidixic acid (a naphthyridine) | Gram-positive and Gram-negative bacteria | Very strong activity | Inhibition of DNA gyrase. | mdpi.com |

Fluorescent Probing and Imaging Applications (Focus on Chemical Interaction Mechanisms)

Naphthalene and its derivatives are well-known for their intrinsic fluorescence properties, characterized by high quantum yields and photostability. nih.gov The aminomethylnaphthalene scaffold, in particular, has been explored for its potential in developing fluorescent probes for biological imaging. chemicalbook.comnih.gov

1-(Aminomethyl)-3-methylnaphthalene itself can act as a fluorescent dye, emitting intense blue fluorescence upon exposure to ultraviolet light. chemicalbook.com This fluorescence arises from the π-electron system of the naphthalene ring. The aminomethyl group can influence the photophysical properties of the naphthalene core. The lone pair of electrons on the nitrogen atom can participate in photoinduced electron transfer (PET) processes, which can quench the fluorescence. However, upon binding to a target molecule or a change in the local environment (e.g., protonation in an acidic environment), this PET process can be inhibited, leading to a "turn-on" fluorescence response. This mechanism is a common strategy in the design of fluorescent probes.

The chemical interaction mechanism underlying the use of aminomethylnaphthalene-based probes often involves the formation of a new covalent bond or a non-covalent interaction with the analyte of interest. For example, the amino group can act as a nucleophile, reacting with specific functional groups in target biomolecules. This reaction can tether the fluorescent naphthalene moiety to the target, allowing for its visualization.

Furthermore, the hydrophobic naphthalene ring can facilitate the probe's localization to nonpolar environments, such as lipid membranes or hydrophobic pockets in proteins. Changes in the fluorescence emission spectrum (e.g., a solvatochromic shift) upon entering these environments can provide information about the local polarity. nih.govresearchgate.net The design of fluorescent probes often involves linking the aminomethylnaphthalene fluorophore to a specific recognition motif that directs it to a particular biological target. nih.gov

Molecular Interactions with Biological Macromolecules (e.g., Protein Binding Studies)

The aminomethylnaphthalene scaffold can interact with various biological macromolecules, including proteins and nucleic acids, through a combination of non-covalent interactions. These interactions are fundamental to their biological activities.

Protein Binding: The hydrophobic naphthalene core can fit into hydrophobic pockets of proteins, while the aminomethyl group can form hydrogen bonds and electrostatic interactions with amino acid residues. Molecular docking studies have been instrumental in predicting and analyzing these binding modes. For instance, derivatives of naphthalene have been shown to bind to the colchicine-binding site of tubulin, inhibiting its polymerization. nih.gov In another study, naphthoquinone derivatives were found to bind to the ATPase domain of human topoisomerase IIα, an important enzyme in DNA replication and transcription. nih.gov The binding of these compounds was shown to be competitive with ATP, suggesting an interaction with the ATP-binding pocket. nih.gov

DNA Binding: The planar naphthalene ring is capable of intercalating between the base pairs of DNA. researchgate.net This mode of binding can distort the DNA double helix and interfere with cellular processes such as DNA replication and transcription. The positively charged aminomethyl group can further stabilize this interaction by binding to the negatively charged phosphate (B84403) backbone of DNA. researchgate.netnih.gov Molecular docking studies on pyrazole-terminated imino naphthyl derivatives have supported this intercalation model. researchgate.net

Biochemical Pathway Perturbations (Focus on fundamental biological processes)

By interacting with key enzymes and other biomolecules, aminomethylnaphthalene derivatives can perturb fundamental biological pathways.

A prominent example is the interference with sterol biosynthesis in fungi, as discussed earlier. The inhibition of squalene epoxidase by terbinafine, a drug containing the N-methyl-1-naphthylmethylamine moiety, is a well-established mechanism that disrupts the ergosterol biosynthetic pathway, a process crucial for fungal cell viability. youtube.comchemicalbook.com

In the context of cell division, certain sulphonamide derivatives bearing a naphthalene moiety have been shown to inhibit tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis, or programmed cell death. This represents a significant perturbation of the fundamental process of cell division. nih.gov

Furthermore, the inhibition of enzymes like topoisomerases by naphthalene derivatives can disrupt DNA topology and interfere with DNA replication and repair pathways. nih.gov Enzyme inhibition can occur through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition, each affecting the enzyme's kinetics differently. youtube.comyoutube.com For example, competitive inhibitors bind to the active site of an enzyme, preventing the substrate from binding. youtube.com The study of how these compounds affect enzyme kinetics provides valuable insights into their mechanism of action at a biochemical level.

Advanced Applications in Organic Synthesis and Materials Science Research

Utility as a Building Block in Complex Chemical Synthesis

The compound 1-(Aminomethyl)-3-methylnaphthalene is identified and cataloged as a chemical intermediate available for research and development. chemicalregister.com Chemical suppliers list it under categories such as "Building Blocks," "Intermediates," and "Lab reagents," indicating its intended function is to serve as a foundational molecular structure for the synthesis of more complex molecules. chemicalregister.com However, specific examples of its successful incorporation into complex target molecules are not detailed in the available literature.

Development of Precursors for Novel Organic Materials

There is no specific information in the reviewed literature regarding the use of this compound as a precursor for novel organic materials. While naphthalene-based building blocks, in general, are used to create organic solid-state laser dyes and porous organic salts for photocatalysis, the application of this specific isomer has not been reported. rsc.orgrsc.org

Application in Advanced Analytical Chemistry Methodologies (e.g., Detection Reagents)

No research findings were located that describe the use of this compound in advanced analytical chemistry. For instance, unlike its N-methylated counterpart used in fluorescence detection, there are no reports of this compound being developed as a detection or derivatization reagent. chemicalbook.comchemicalbook.com

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-(Aminomethyl)-3-methylnaphthalene, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves reductive amination of 3-methylnaphthalene-1-carbaldehyde using ammonia and hydrogen gas in the presence of a catalyst (e.g., Raney nickel). Alternative routes include nucleophilic substitution of halogenated precursors with ammonia derivatives. Yield optimization requires precise control of temperature (60–80°C), solvent polarity (e.g., ethanol or THF), and catalyst loading .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to detect intermediates like Schiff bases. Purification via column chromatography using silica gel and ethyl acetate/hexane gradients is standard .

Q. How can spectroscopic techniques characterize this compound, and what structural features are critical for validation?

- Methodological Answer :

- NMR : H NMR should show a singlet for the aminomethyl (-CHNH) group at δ 3.2–3.5 ppm and aromatic protons in the δ 7.0–8.5 ppm range. C NMR confirms the methyl group (δ 20–25 ppm) and aminomethyl carbon (δ 40–45 ppm) .

- IR : Look for N-H stretching (3300–3500 cm) and C-N vibrations (1250–1350 cm).

- Validation : Compare spectral data with computational simulations (e.g., DFT) to resolve ambiguities in aromatic proton coupling .

Q. What are the acute toxicity thresholds for this compound in mammalian models, and how are these determined?

- Methodological Answer : Conduct OECD Guideline 423 acute oral toxicity tests in rodents. Administer doses ranging from 50–2000 mg/kg, monitor for 14 days, and calculate LD using probit analysis. Histopathological examination of liver and kidney tissues is critical for identifying organ-specific effects .

- Data Sources : Cross-reference results with toxicokinetic studies (e.g., plasma half-life, metabolite profiling) to correlate exposure levels with systemic effects .

Advanced Research Questions

Q. How do conflicting toxicity data from in vitro and in vivo studies on this compound arise, and how can they be reconciled?

- Methodological Answer :

- In Vitro vs. In Vivo Discrepancies : HepG2 cell assays may underestimate toxicity due to lack of metabolic activation (e.g., cytochrome P450 enzymes). Supplement with S9 liver fractions or use primary hepatocytes to mimic in vivo metabolism .

- Species-Specific Responses : Mice may show higher sensitivity than rats due to differences in glutathione-S-transferase activity. Validate findings using transgenic models or humanized systems .

Q. What mechanistic insights explain the compound’s genotoxic potential, and how can these be experimentally validated?

- Methodological Answer :

- Ames Test : Use TA98 and TA100 Salmonella strains with/without metabolic activation. A positive result indicates frameshift or base-pair mutations .

- Comet Assay : Detect DNA strand breaks in human lymphocytes or HepG2 cells. Dose-dependent increases in tail moment suggest direct DNA damage .

- Molecular Docking : Model interactions with DNA topoisomerases or histone deacetylases to identify binding motifs .

Q. How does this compound partition in environmental matrices, and what degradation pathways dominate in aquatic systems?

- Methodological Answer :

- Partitioning : Measure log (octanol-water coefficient) via shake-flask method. Expected log ≈ 2.5–3.0, indicating moderate bioaccumulation potential .

- Degradation : Perform OECD 301B ready biodegradability tests. Aerobic degradation by Pseudomonas spp. produces metabolites like 3-methylnaphthoic acid, identified via LC-QTOF-MS .

Data Analysis and Contradiction Management

Q. How should researchers address variability in metabolic pathway data across studies?

- Methodological Answer :

- Metabolite Profiling : Use C-labeled compound in microsomal incubations to track metabolic fate. Compare HPLC-radiodetection profiles across species (e.g., rat vs. human liver microsomes) .

- Statistical Reconciliation : Apply hierarchical clustering to identify outlier studies or confounding factors (e.g., solvent choice, incubation time) .

Q. What criteria define high-quality toxicological data for regulatory submissions?

- Methodological Answer :

- OECD/GLP Compliance : Ensure studies follow OECD 453 (chronic toxicity) and 408 (90-day subchronic) guidelines. Include positive controls, blinded histopathology assessments, and power analysis for sample size .

- Data Transparency : Publish raw datasets (e.g., LC, NOAEL) in repositories like EPA’s CompTox Chemicals Dashboard .

Tables for Critical Reference

| Parameter | Method | Key Evidence |

|---|---|---|

| Acute Toxicity (LD) | OECD 423 (rodent) | |

| Genotoxicity | Ames Test + Comet Assay | |

| Environmental Degradation | OECD 301B (biodegradability) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.